Slingshot inhibitor D3

Cytoskeleton Dynamics Phosphatase Inhibition Cofilin Regulation

Slingshot inhibitor D3 (JHN76359) is a competitive, reversible SSH1/2 phosphatase inhibitor (SSH1 IC50=3 μM; SSH2 Ki=3.9 μM) built on a rhodanine scaffold. It maintains cofilin phosphorylation, suppressing actin filament severing. Unlike LIMK inhibitors such as BMS-5 or natural-product SSH inhibitors like sennoside A, D3 offers a defined selectivity window: 2.9× over PPM1A, >12.8× over PPM1G and PP1, ensuring unambiguous target attribution. Validated in PC12 neurite outgrowth (5 μM, 45 min pretreatment significantly blocks NGF-induced cofilin dephosphorylation), RBL-2H3 mast cell degranulation (5–10 μM pre-stimulation distinguishes SSH vs. LIMK pathways), and transwell migration assays (24 h, anti-migratory effect abolished by SSH1/2 siRNA). Pair with inactive analog A14 as negative control. For precise dissection of cofilin/actin dynamics in cancer, neurobiology, or immunology research.

Molecular Formula C25H19NO4S2
Molecular Weight 461.6 g/mol
Cat. No. B8195949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlingshot inhibitor D3
Molecular FormulaC25H19NO4S2
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)SC2=S
InChIInChI=1S/C25H19NO4S2/c1-16-4-2-3-5-21(16)26-23(27)22(32-25(26)31)14-17-8-12-20(13-9-17)30-15-18-6-10-19(11-7-18)24(28)29/h2-14H,15H2,1H3,(H,28,29)/b22-14-
InChIKeyJZFBPGPPIJBVMI-HMAPJEAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Slingshot Inhibitor D3: A Selective, Competitive SSH1/2 Phosphatase Inhibitor for Actin Dynamics Research


Slingshot inhibitor D3 (CAS 1715076-35-9), also designated JHN76359, is a synthetic small-molecule competitive inhibitor of the Slingshot (SSH) family of dual-specificity phosphatases [1]. It demonstrates potent, reversible inhibition of SSH1 (IC50 = 3 μM) and SSH2 (Ki = 3.9 μM) . As a para-substituted benzoic acid derivative built on a rhodanine scaffold, D3 functions by maintaining cofilin in its phosphorylated (inactive) state, thereby suppressing actin filament severing and modulating cytoskeletal reorganization . The compound is commercially available from multiple research chemical suppliers and is utilized as a validated pharmacological probe for interrogating SSH-mediated regulation of cofilin phosphorylation and cell migration in vitro.

Why Slingshot Inhibitor D3 Cannot Be Casually Substituted with Other Actin Dynamics Modulators


Generic substitution among compounds targeting the cofilin phosphorylation pathway is scientifically invalid due to divergent molecular targets and downstream functional consequences. Slingshot inhibitor D3 directly inhibits SSH1/2 phosphatases to elevate phospho-cofilin levels, whereas alternative agents such as the LIM kinase (LIMK) inhibitor BMS-5 or natural product SSH inhibitors like sennoside A possess distinct selectivity profiles and mechanisms [1]. Direct comparative studies reveal that D3 and BMS-5 elicit opposing or non-overlapping effects on mast cell degranulation and cytokine secretion, underscoring that these tools are not functionally interchangeable [2]. Furthermore, D3 exhibits quantifiable selectivity over a panel of phosphatases (2.9-fold to >12.8-fold), a characteristic not shared by all in-class candidates, which is critical for experiments requiring unambiguous target attribution [3].

Slingshot Inhibitor D3: Quantitative Differentiation Evidence for Procurement Decisions


Comparative Potency and Selectivity of D3 Versus Other Slingshot Inhibitors and Phosphatases

Slingshot inhibitor D3 exhibits a Ki of approximately 4 μM for SSH2 and an IC50 of 3 μM for SSH1, representing a well-defined, single-digit micromolar potency profile [1]. In contrast, the natural product SSH inhibitors sennoside A, gossypol, and hypericin demonstrate submicromolar to low micromolar Ki values but are not characterized for selectivity across a broad phosphatase panel [2]. Importantly, D3 demonstrates quantifiable selectivity over a panel of related phosphatases, with selectivity for SSH2 ranging from 2.9-fold over PPM1A to >12.8-fold over PPM1G and PP1 [3]. This selectivity profile is not reported for the natural product comparators, making D3 a more suitable tool when off-target phosphatase inhibition must be minimized.

Cytoskeleton Dynamics Phosphatase Inhibition Cofilin Regulation

Direct Functional Comparison: D3 Versus LIMK Inhibitor BMS-5 in Mast Cell Activation

In a head-to-head comparative study, pretreatment with the SSH inhibitor D3 (concentration not specified, but based on prior studies likely in the 5-10 μM range) prevented cofilin dephosphorylation following antigen stimulation in RBL-2H3 mast cells, whereas the LIMK inhibitor BMS-5 suppressed cofilin rephosphorylation [1]. Notably, D3, but not BMS-5, induced cellular spreading and membrane ruffling in resting cells and significantly promoted antigen-induced degranulation [2]. Conversely, BMS-5 more efficiently suppressed antigen-induced interleukin-4 secretion compared to D3 [3]. These divergent functional outcomes demonstrate that SSH inhibition with D3 and LIMK inhibition with BMS-5 are not mechanistically interchangeable and may yield opposite biological readouts.

Immunology Cell Signaling Degranulation

Cellular Efficacy: D3 Blocks NGF-Induced Cofilin Dephosphorylation and Cell Migration

In PC12 pheochromocytoma cells, pretreatment with Slingshot inhibitor D3 at 5 μM for 45 minutes significantly blocked nerve growth factor (NGF)-induced dephosphorylation of cofilin at both 15 and 30 minutes post-stimulation [1]. This inhibition of cofilin activation translated to a significant decrease in NGF-induced cell migration in transwell assays [2]. In contrast, a structurally related but inactive control compound (A14) had no effect on NGF-stimulated cell migration, confirming the on-target specificity of D3's effects [3]. Additionally, in HEK293 cells overexpressing the angiotensin II type 1 receptor (AT1R), D3 specifically blocked angiotensin II-induced cofilin dephosphorylation, an effect abolished by knockdown of both SSH1 and SSH2 [4].

Neuronal Signaling Cell Migration PC12 Cells

Target Validation: Knockdown of SSH1/2 Abolishes D3's Anti-Migratory Effects

The specificity of Slingshot inhibitor D3 for SSH1/2 was rigorously validated in a cellular context using siRNA-mediated knockdown. In HEK293 cells overexpressing AT1R, the inhibitory effect of D3 on cell migration was completely eliminated following simultaneous knockdown of both SSH1 and SSH2 [1]. This genetic rescue experiment provides direct evidence that D3's anti-migratory activity is mediated exclusively through inhibition of Slingshot phosphatases, not through off-target interactions with other cellular components. Such target validation data is not available for many alternative SSH inhibitors, including the natural product compounds sennoside A, gossypol, and hypericin, for which no comparable knockdown rescue experiments have been reported [2].

Target Engagement Cancer Metastasis Cellular Pharmacology

Purity and Quality Control: D3 Available with HPLC-Verified >98% Purity

Slingshot inhibitor D3 is commercially available from multiple vendors with HPLC-verified purity exceeding 98%, ensuring batch-to-batch consistency and reliable experimental outcomes . In contrast, natural product SSH inhibitors such as sennoside A, gossypol, and hypericin may exhibit variable purity and composition depending on the source and extraction method, and are not routinely supplied with the same level of quality control documentation [1]. For industrial or academic laboratories requiring reproducible results, the availability of Certificate of Analysis (CoA) documentation for D3 provides a verifiable quality standard that reduces experimental variability.

Compound Procurement Quality Control Reproducibility

High-Confidence Application Scenarios for Slingshot Inhibitor D3 Based on Quantitative Evidence


Elucidating SSH1/2-Specific Signaling in Neuronal Growth Factor Pathways

Researchers studying NGF-induced cofilin dephosphorylation and neurite outgrowth should employ D3 at 5 μM (45 min pretreatment) to block SSH1/2-mediated cofilin activation, as validated in PC12 cells [1]. The inclusion of the inactive analog A14 as a negative control is strongly recommended to confirm on-target effects. This application is directly supported by Western blot data demonstrating significant inhibition of cofilin dephosphorylation at 15 and 30 minutes post-NGF stimulation.

Dissecting Mast Cell Degranulation and Immune Signaling Mechanisms

For studies investigating the role of actin dynamics in mast cell activation, D3 serves as a selective SSH inhibitor that uniquely promotes degranulation, in contrast to LIMK inhibitor BMS-5 [2]. Investigators should pretreat RBL-2H3 cells with D3 (5-10 μM) prior to antigen stimulation to assess SSH1's role in granule trafficking and histamine release. This scenario is particularly valuable for distinguishing SSH-mediated versus LIMK-mediated regulation of immune cell function.

Validating SSH-Dependent Cell Migration in Cancer Metastasis Models

In cancer cell migration and invasion assays, D3 provides a genetically validated tool for probing SSH-dependent motility. The compound's anti-migratory effect is eliminated upon SSH1/2 knockdown, confirming target specificity [3]. Researchers should use D3 in transwell migration assays (24-hour incubation) and pair with SSH1/2 siRNA experiments to confirm that observed phenotypes are attributable to Slingshot phosphatase inhibition, not off-target activity.

Comparative Phosphatase Profiling and Selectivity Studies

Investigators requiring an SSH inhibitor with a defined selectivity window over other protein phosphatases should select D3, which exhibits 2.9-fold selectivity over PPM1A and >12.8-fold selectivity over PPM1G and PP1 [4]. This profile makes D3 suitable for experiments where off-target inhibition of PP1, PPM1A, or PPM1G would confound interpretation. The compound can be used as a reference tool in broader phosphatase inhibitor profiling panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Slingshot inhibitor D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.